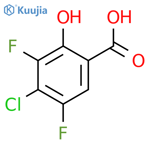

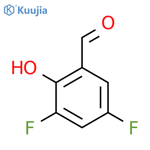

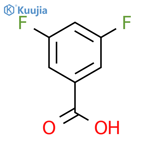

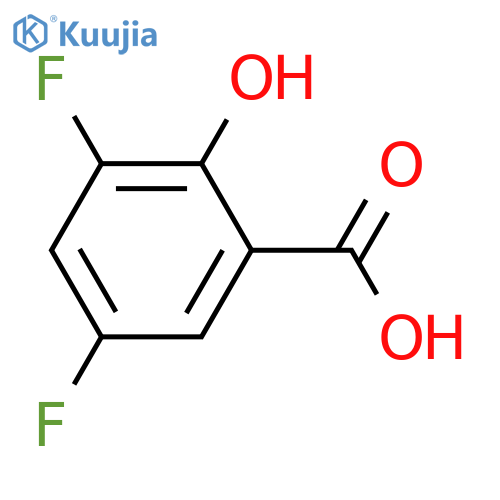

Cas no 84376-20-5 (3,5-Difluoro-2-hydroxybenzoic acid)

3,5-Difluoro-2-hydroxybenzoic acid Propriedades químicas e físicas

Nomes e Identificadores

-

- 3,5-Difluoro-2-hydroxybenzoic acid

- 3,5-Difluorosalicylic acid

- 3,5-difluoro-2-hydroxy-benzoic Acid

- 3,5-difluoro-salicylic acid

- PC1142

- 3,5-Difluoro-2-hydroxybenzoic acid (ACI)

- DTXSID00447178

- SCHEMBL2791251

- AKOS005257469

- Z367679402

- STL555653

- 3,5-Difluoro-2-hydroxybenzoicacid

- DB-031591

- 84376-20-5

- Benzoic acid, 3,5-difluoro-2-hydroxy-

- BBL101856

- PS-8635

- CS-W017534

- EN300-725113

- GZPCNALAXFNOBT-UHFFFAOYSA-N

- MFCD06203609

-

- MDL: MFCD06203609

- Inchi: 1S/C7H4F2O3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,(H,11,12)

- Chave InChI: GZPCNALAXFNOBT-UHFFFAOYSA-N

- SMILES: O=C(C1C(O)=C(F)C=C(F)C=1)O

Propriedades Computadas

- Massa Exacta: 174.01300

- Massa monoisotópica: 174.01285031g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 2

- Contagem de aceitadores de ligações de hidrogénio: 3

- Contagem de Átomos Pesados: 12

- Contagem de Ligações Rotativas: 1

- Complexidade: 186

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- XLogP3: 1.8

- Superfície polar topológica: 57.5Ų

Propriedades Experimentais

- Densidade: 1.600±0.06 g/cm3 (20 ºC 760 Torr),

- Ponto de Fusão: 188-189 ºC (toluene )

- Ponto de ebulição: 276.6±40.0 ºC (760 Torr),

- Ponto de Flash: 121.1±27.3 ºC,

- Índice de Refracção: 1.557

- Solubilidade: Very slightly soluble (0.31 g/l) (25 º C),

- PSA: 57.53000

- LogP: 1.36860

3,5-Difluoro-2-hydroxybenzoic acid Informações de segurança

- Declaração de perigo: Irritant

-

Identificação dos materiais perigosos:

3,5-Difluoro-2-hydroxybenzoic acid Dados aduaneiros

- CÓDIGO SH:2918290000

- Dados aduaneiros:

China Customs Code:

2918290000Overview:

2918290000 Other carboxylic acids and anhydrides containing phenolic groups but not other oxy groups\Acyl halide\Peroxides and peroxyacids and their derivatives.Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Regulatory conditions:

A.Customs clearance form for Inbound Goods

B.Customs clearance form for outbound goodsInspection and quarantine category:

R.Sanitary supervision and inspection of imported food

S.Sanitary supervision and inspection of exported foodSummary:

HS: 2918290000 other carboxylic acids with phenol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) VAT:17.0% MFN tariff:6.5% General tariff:30.0%

3,5-Difluoro-2-hydroxybenzoic acid Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1044595-10g |

3,5-Difluoro-2-hydroxybenzoic acid |

84376-20-5 | 98% | 10g |

¥5564 | 2023-04-13 | |

| Chemenu | CM157557-10g |

3,5-Difluoro-2-hydroxybenzoic acid |

84376-20-5 | 95%+ | 10g |

$626 | 2022-12-31 | |

| Enamine | EN300-725113-5.0g |

3,5-difluoro-2-hydroxybenzoic acid |

84376-20-5 | 95.0% | 5.0g |

$226.0 | 2025-03-21 | |

| Alichem | A014002256-250mg |

3,5-Difluoro-2-hydroxybenzoic acid |

84376-20-5 | 97% | 250mg |

$489.60 | 2023-08-31 | |

| Apollo Scientific | PC1142-1g |

3,5-Difluoro-2-hydroxybenzoic acid |

84376-20-5 | 1g |

£60.00 | 2024-07-28 | ||

| Enamine | EN300-725113-0.1g |

3,5-difluoro-2-hydroxybenzoic acid |

84376-20-5 | 95.0% | 0.1g |

$23.0 | 2025-03-21 | |

| Enamine | EN300-725113-10.0g |

3,5-difluoro-2-hydroxybenzoic acid |

84376-20-5 | 95.0% | 10.0g |

$425.0 | 2025-03-21 | |

| Fluorochem | 045022-1g |

3,5-Difluoro-2-hydroxybenzoic acid |

84376-20-5 | 99% | 1g |

£92.00 | 2022-02-28 | |

| Fluorochem | 045022-5g |

3,5-Difluoro-2-hydroxybenzoic acid |

84376-20-5 | 99% | 5g |

£325.00 | 2022-02-28 | |

| eNovation Chemicals LLC | Y1222987-10g |

3,5-Difluoro-2-hydroxybenzoic acid |

84376-20-5 | 95% | 10g |

$800 | 2024-06-03 |

3,5-Difluoro-2-hydroxybenzoic acid Método de produção

Método de produção 1

Método de produção 2

1.2 Reagents: CFC 113 Solvents: Water ; 1 h, -75 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1

2.1 Reagents: Butyllithium Solvents: Dichloromethane , Hexane ; 6 h, -75 °C

2.2 Solvents: Water

2.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1

3.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Methanol ; 20 h, 25 °C

Método de produção 3

1.2 Solvents: Water

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1

2.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Methanol ; 20 h, 25 °C

Método de produção 4

1.2 Reagents: Sodium hydroxide Solvents: Water ; 25 °C

2.1 Reagents: sec-Butyllithium Solvents: Tetrahydrofuran , Cyclohexane ; rt → -75 °C; 2 h, -75 °C

2.2 Reagents: CFC 113 Solvents: Water ; 1 h, -75 °C

2.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1

3.1 Reagents: Butyllithium Solvents: Dichloromethane , Hexane ; 6 h, -75 °C

3.2 Solvents: Water

3.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1

4.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Methanol ; 20 h, 25 °C

Método de produção 5

Método de produção 6

Método de produção 7

1.2 Reagents: Sodium hydroxide , Iodine , Potassium iodide Solvents: Water ; 1 h, 0 °C; 1 h, 0 °C

1.3 Reagents: Sodium bisulfite , Sulfuric acid Solvents: Water ; pH 9; pH 1.5, < rt

Método de produção 8

1.2 Reagents: Water ; pH 1, cooled

Método de produção 9

1.2 Reagents: Hydrogen peroxide Solvents: Water ; 24 h, 60 °C

1.3 Reagents: Sodium sulfite Solvents: Water

1.4 Reagents: Formic acid Solvents: Methanol ; acidified

3,5-Difluoro-2-hydroxybenzoic acid Raw materials

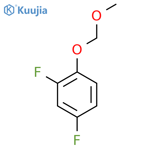

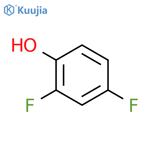

- 2,4-Difluorophenol

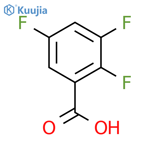

- 3,5-Difluorobenzoic acid

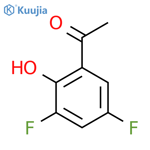

- 1-(3,5-difluoro-2-hydroxyphenyl)ethan-1-one

- 3,5-Difluoro-2-hydroxybenzaldehyde

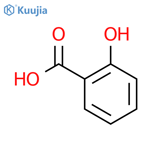

- Salicylic acid

- BENZENE, 2-CHLORO-1,3-DIFLUORO-4-(METHOXYMETHOXY)-

- BENZOIC ACID, 4-CHLORO-3,5-DIFLUORO-2-HYDROXY-

- 2,3,5-Trifluorobenzoic acid

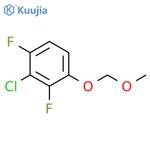

- 2,4-Difluoro-1-(methoxymethoxy)benzene

3,5-Difluoro-2-hydroxybenzoic acid Preparation Products

3,5-Difluoro-2-hydroxybenzoic acid Literatura Relacionada

-

Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748

-

Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118

-

Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

84376-20-5 (3,5-Difluoro-2-hydroxybenzoic acid) Produtos relacionados

- 886498-75-5(3,5-Difluoro-2-methoxybenzoic acid)

- 189283-51-0(3,4-Difluoro-2-hydroxybenzoic acid)

- 345-16-4(5-fluoro-2-hydroxybenzoic acid)

- 341-27-5(3-Fluoro-2-hydroxybenzoic acid)

- 180068-67-1(Methyl 3,5-difluoro-2-hydroxybenzoate)

- 1806817-40-2(Methyl 4-amino-3-(bromomethyl)-2-(difluoromethyl)pyridine-5-acetate)

- 313662-71-4(2-(4-cyanobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide)

- 1628028-95-4(UV-Tracer Biotin amine)

- 1129634-43-0(5-tert-butyl 6-methyl (6S)-5-azaspiro[2.4]heptane-5,6-dicarboxylate)

- 10180-88-8(Deacetylmatricarin)